molecular formula C9H14O3 B12048386 2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid, AldrichCPR

2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid, AldrichCPR

Katalognummer: B12048386
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: FSQSHXLJRFYYMV-JAFIHTMFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid is a cyclic organic compound with the chemical formula C9H14O3. It is a white crystalline solid that is soluble in water and ethanol. This compound is known for its unique bicyclic structure, which makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxobicyclo[3.2.1]octane-6-carboxylic acid.

    Reduction: Formation of 2-hydroxybicyclo[3.2.1]octane-6-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Oxobicyclo[3.2.1]octane-6-carboxylic acid
  • 2-Hydroxybicyclo[3.2.1]octane-6-methanol
  • Bicyclo[3.2.1]octane derivatives

Uniqueness

2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid is unique due to its specific functional groups and bicyclic structure. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

(1R,5S)-2-hydroxybicyclo[3.2.1]octane-6-carboxylic acid

InChI

InChI=1S/C9H14O3/c10-8-2-1-5-3-6(8)4-7(5)9(11)12/h5-8,10H,1-4H2,(H,11,12)/t5-,6+,7?,8?/m0/s1

InChI-Schlüssel

FSQSHXLJRFYYMV-JAFIHTMFSA-N

Isomerische SMILES

C1CC([C@@H]2C[C@H]1C(C2)C(=O)O)O

Kanonische SMILES

C1CC(C2CC1C(C2)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.